[2,2'-Bipyridine]-6-carboximidamide hydrochloride
Description
[2,2'-Bipyridine]-6-carboximidamide hydrochloride (CAS: 219745-75-2) is a bipyridine derivative functionalized with a carboximidamide group at the 6-position and stabilized as a hydrochloride salt. This compound is prominently utilized as a ligand in transition-metal-catalyzed reactions, particularly in nickel-catalyzed reductive cross-electrophile coupling (CEC) reactions . Its structure combines the chelating bipyridine backbone with an electron-donating carboximidamide group, enhancing metal coordination and catalytic efficiency. Commercially available at 95% purity, it is a staple in synthetic chemistry for constructing C(sp²)-C(sp³) bonds under optimized conditions (e.g., 7% NiCl₂-glyme, 7% ligand, 60°C) .
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH/c12-11(13)10-6-3-5-9(15-10)8-4-1-2-7-14-8;/h1-7H,(H3,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSUJJYYHWLZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676629 | |
| Record name | [2,2'-Bipyridine]-6-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219745-75-2 | |
| Record name | [2,2'-Bipyridine]-6-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-6-carboximidamide hydrochloride typically involves the functionalization of bipyridine derivatives. One common method includes the reaction of 2,2’-bipyridine with suitable reagents to introduce the carboximidamide group. This process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-6-carboximidamide hydrochloride can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [2,2’-Bipyridine]-6-carboximidamide hydrochloride is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and materials science .
Biology: In biological research, this compound can be used to study metal ion interactions in biological systems. Its ability to form complexes with metals makes it a valuable tool for investigating metalloproteins and metalloenzymes .
Industry: Industrially, this compound is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its ability to coordinate with metals and form stable structures .
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-6-carboximidamide hydrochloride involves its ability to chelate metal ions. This chelation can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved include metal ion coordination sites and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key analogues and their distinguishing features:
Key Comparative Findings
Electronic and Steric Effects
- Carboximidamide vs. Nitrile: The carboximidamide group in the target compound is strongly electron-donating, improving metal-ligand charge transfer in catalysis.
- The target compound’s unsubstituted bipyridine backbone allows for broader substrate compatibility .
Reaction Efficiency
- In nickel-catalyzed CEC, the target compound operates under milder conditions (60°C) compared to photoredox systems requiring 450 nm LEDs .
- Hybrid ligands like 4,4'-Di-tert-Butyl-N-cyano[2,2'-bipyridine]-6-carboximidamide may offer tunable steric/electronic profiles but are less commercially accessible (purity >95%, delivery lead times required) .
Commercial Viability
- The target compound is typically "in stock" at 95% purity, whereas analogues like 4,4′-di-tert-butyl-2,2′-bipyridine are available at higher purity (97%) but may incur higher costs .
- Derivatives with carboxylic acid groups (e.g., 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibutanoic acid) cater to aqueous-phase applications but lack the electron-donating capacity of carboximidamide .
Biological Activity
[2,2'-Bipyridine]-6-carboximidamide hydrochloride, a compound with the CAS number 219745-75-2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₁H₁₁ClN₄
- Molecular Weight : 234.68 g/mol
- Purity : Typically >95%
- Storage Conditions : Inert atmosphere, 2-8 °C
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Table 1 summarizes the minimum inhibitory concentration (MIC) values against various pathogens.
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
| Bacillus mycoides | 0.0048 |
| Pseudomonas aeruginosa | 0.137 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria and certain fungal strains.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the bipyridine structure can significantly influence its potency.
Key Findings from SAR Studies
- Substituent Variability : The introduction of different functional groups at the 6-position of the bipyridine ring enhances antimicrobial activity.
- Hydrophobic Interactions : Increased hydrophobicity often correlates with improved cell membrane permeability and bioavailability.
- Chelation Properties : The ability of the compound to chelate metal ions may play a role in its mechanism of action against bacterial cells.
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical and laboratory settings.
Case Study 1: Antibacterial Efficacy
In a study published in MDPI, researchers evaluated the compound's activity against multidrug-resistant strains of bacteria. The results showed that this compound had potent inhibitory effects on resistant strains, indicating its potential as a lead compound for new antibiotic development .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of the compound against Candida species. The study reported that it effectively inhibited fungal growth at low concentrations, making it a candidate for further development as an antifungal agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
